molecular formula C20H19NO2 B5408170 2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline

2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline

Cat. No.: B5408170
M. Wt: 305.4 g/mol
InChI Key: GCZSENUMMNVROZ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline, also known as EMQ, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to possess a range of pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline involves the modulation of various signaling pathways and cellular processes. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the NF-kappaB signaling pathway, which is involved in inflammation and tumorigenesis. In Alzheimer's disease research, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In Parkinson's disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway and inhibit the activity of monoamine oxidase-B, which is involved in the metabolism of dopamine.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline in lab experiments include its low toxicity, high stability, and ease of synthesis. This compound has also been shown to possess a range of pharmacological properties, making it a versatile compound for various research applications. The limitations of using this compound in lab experiments include its limited solubility in water and its potential interactions with other compounds.

Future Directions

There are several future directions for the research of 2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline. In cancer research, future studies could focus on the optimization of the dosing regimen and the development of combination therapies with other anticancer agents. In Alzheimer's disease research, future studies could focus on the development of this compound analogs with improved potency and selectivity. In Parkinson's disease research, future studies could focus on the evaluation of this compound in animal models of the disease and the development of novel drug delivery systems. Overall, the potential therapeutic applications of this compound make it a promising compound for future research.

Synthesis Methods

The synthesis of 2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline involves the reaction of 8-methoxyquinoline with 3-ethoxybenzaldehyde in the presence of a suitable catalyst. This reaction leads to the formation of this compound as a yellow crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.

Scientific Research Applications

2-[2-(3-ethoxyphenyl)vinyl]-8-methoxyquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

Properties

IUPAC Name

2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-3-23-18-8-4-6-15(14-18)10-12-17-13-11-16-7-5-9-19(22-2)20(16)21-17/h4-14H,3H2,1-2H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZSENUMMNVROZ-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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